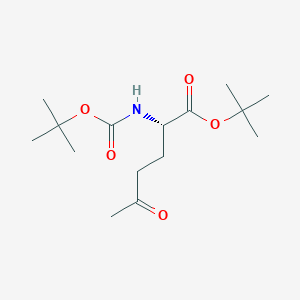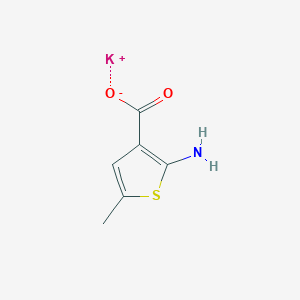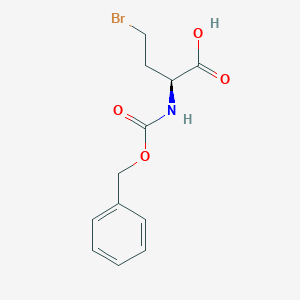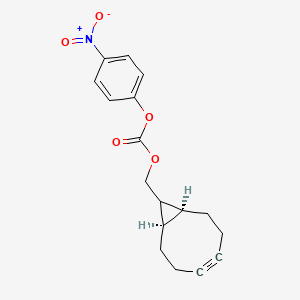
endo-BCN-PNP-carbonate
Descripción general
Descripción
Endo-BCN-PNP-carbonate is a highly reactive compound that can readily react with molecules containing amines in organic solvents . It is used for copper-free Click Chemistry reactions . The PNP in the compound is a good leaving group .
Molecular Structure Analysis
The chemical formula of endo-BCN-PNP-carbonate is C17H17NO5 . It has a molecular weight of 315.32 .Chemical Reactions Analysis
Endo-BCN-PNP-carbonate is known to react easily with amine-containing molecules in organic solvents . The PNP in the compound is a good leaving group, which facilitates its reactions . The BCN in the compound is used for copper-free Click Chemistry reactions .Aplicaciones Científicas De Investigación
Drug Design
The unique molecular configurations of endo-BCN compounds, including endo-BCN-O-PNB, can serve as a base for designing new active pharmaceutical ingredients (APIs) with enhanced potency or selectivity . This is due to the unique electronic and chemical properties imparted by the internal incorporation of boron (B), carbon ©, and nitrogen (N) atoms .
Drug Delivery Systems
The chemical structures of endo-BCN compounds allow for the development of novel drug delivery mechanisms, ensuring efficient and controlled release of therapeutics . This is particularly relevant for endo-BCN-O-PNB, which is a very reactive compound that can easily react with amine-containing molecules in organic solvents .
Radiopharmaceuticals
Boron, when used in certain isotopic forms, can be beneficial in neutron capture therapy for cancer treatment . The presence of boron in endo-BCN-O-PNB could potentially make it useful in this context.
Click Chemistry Reactions
endo-BCN-O-PNB is a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This makes it useful in the synthesis of PROTACs , a new class of drugs that work by tagging disease-causing proteins for destruction.
Bioconjugation
BCN moieties, such as those in endo-BCN-O-PNB, can be introduced into biomolecules, providing a handle for further chemical modifications . This is crucial in designing prodrugs or drug-conjugates .
Nanomedicine
The diverse structures of BCN compounds, including endo-BCN-O-PNB, are apt for designing nanoscale drug delivery systems or nanoparticles for therapeutic applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
endo-BCN-O-PNB, also known as endo-BCN-PNP-carbonate, is primarily used as a PROTAC linker . It is an alkyl/ether-based compound that can be used in the synthesis of PROTACs . The primary targets of endo-BCN-O-PNB are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
endo-BCN-O-PNB contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This click chemistry reaction allows endo-BCN-O-PNB to bind to its targets. PROTACs, which contain two different ligands connected by a linker like endo-BCN-O-PNB, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by endo-BCN-O-PNB are those involved in the ubiquitin-proteasome system . By degrading specific proteins, endo-BCN-O-PNB can influence various cellular processes that these proteins are involved in.
Result of Action
The result of endo-BCN-O-PNB’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.
Propiedades
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXOXMDBLHIDB-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135358 | |
| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-O-PNB | |
CAS RN |
1263166-91-1 | |
| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




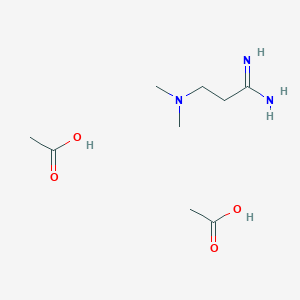
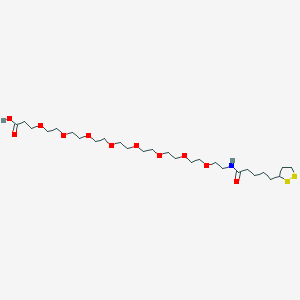
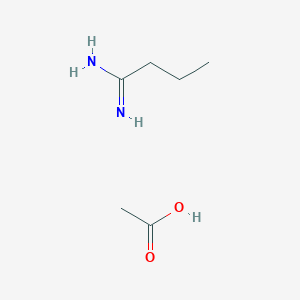
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

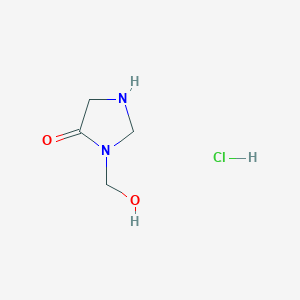
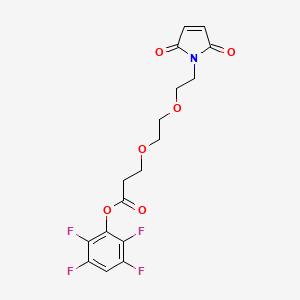
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
